Diethyl oxalacetate
Overview
Description
Diethyl oxalacetate, also known as diethyl oxaloacetate, is an organic compound with the molecular formula C8H12O5. It is a diethyl ester of oxaloacetic acid and is commonly used in organic synthesis as a reagent and intermediate. This compound is known for its role in various chemical reactions and its applications in scientific research and industrial processes.
Scientific Research Applications
Diethyl oxalacetate has a wide range of applications in scientific research:
Biology: It is used in studies related to metabolic pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals
Safety and Hazards
Diethyl oxalacetate is harmful if swallowed and toxic in contact with skin . It causes serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Mechanism of Action
Target of Action
Diethyl oxalacetate, also known as diethyl 2-oxobutanedioate, is a chemical compound used in various biochemical reactions. It is often used as a reagent in the synthesis of other compounds, indicating its role in facilitating chemical reactions .
Mode of Action
For instance, it can be used to synthesize spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives via a one-pot reaction with isatins, malononitrile, and hydrazine hydrate . It can also react with various aldehydes and primary amines to produce 2,3-dioxo-4-carboxy-5-substituted pyrrolidines .
Biochemical Pathways
It participates in gluconeogenesis, the urea cycle, the glyoxylate cycle, amino acid synthesis, fatty acid synthesis, and the citric acid cycle .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. As a reagent, it contributes to the synthesis of various compounds, which can have diverse effects depending on their structure and function .
Biochemical Analysis
Biochemical Properties
Diethyl oxalacetate is involved in numerous biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it can be used as a reagent to synthesize spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives via a one-pot reaction with isatins, malononitrile, and hydrazine hydrate . It can also react with various aldehydes and primary amines to produce 2,3-dioxo-4-carboxy-5-substituted pyrrolidines .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl oxalacetate can be synthesized through the esterification of oxaloacetic acid with ethanol in the presence of an acid catalyst. Another method involves the reaction of diethyl oxalate with ethyl acetate in the presence of sodium ethoxide. The reaction conditions typically include maintaining a temperature range of 0°C to 40°C and stirring the mixture for several hours .
Industrial Production Methods: In industrial settings, this compound is produced by adding sodium ethoxide to a mixture of diethyl oxalate and ethyl acetate. The reaction mixture is then heated to around 70°C to 80°C for a specified period, followed by cooling and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Diethyl oxalacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxaloacetic acid.
Reduction: It can be reduced to form diethyl malate.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are commonly used under basic or acidic conditions.
Major Products:
Oxidation: Oxaloacetic acid.
Reduction: Diethyl malate.
Substitution: Various substituted oxalacetates and pyrazole derivatives
Comparison with Similar Compounds
Diethyl malonate: Another diethyl ester used in organic synthesis.
Diethyl oxalpropionate: Similar in structure and used in similar reactions.
Diethyl oxalate: Used as a reagent in organic synthesis.
Uniqueness: Diethyl oxalacetate is unique due to its specific role in the citric acid cycle and its ability to participate in a wide range of chemical reactions. Its versatility in synthetic applications and its involvement in metabolic pathways make it distinct from other similar compounds .
Properties
IUPAC Name |
diethyl 2-oxobutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXYSCUOABNLIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148351 | |
Record name | Diethyl 2-oxobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148351 | |
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Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oily liquid; [Merck Index] Clear colorless to slightly yellow liquid; [TCI America MSDS] | |
Record name | Diethyl oxalacetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20589 | |
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CAS No. |
108-56-5 | |
Record name | Diethyl oxalacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl oxalacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl oxalacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Diethyl 2-oxobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl oxalacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIETHYL OXALACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15S56468G7 | |
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Retrosynthesis Analysis
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